4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(2,4-Dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2,4-dichloroaniline substituent attached via a methylene group to the pyrazolone core. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry and materials science due to their tunable electronic and steric properties. The dichloroanilino moiety enhances electrophilicity and may influence biological activity, such as antimicrobial or enzyme-inhibitory effects.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-9(8(12)3-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNOOPZYYYTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoylation Protocol
A representative procedure involves:
- Dissolving 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one (11.5 mmol) in dioxane (20 mL)
- Adding calcium hydroxide (23 mmol) as base
- Dropwise addition of benzoyl chloride (11.5 mmol) under reflux
- Acidic workup using 2M HCl to precipitate the product
This method yields 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one with 80% efficiency after recrystallization from n-hexane.
Table 1: Comparative Analysis of Pyrazol-3-one Precursor Synthesis
| Parameter | Standard Conditions | Variants Reported |
|---|---|---|
| Solvent | Dioxane | Toluene, THF |
| Base | Calcium hydroxide | Sodium hydroxide, K₂CO₃ |
| Temperature | Reflux (100–110°C) | 80°C with stirring |
| Reaction Time | 30 minutes | 1–2 hours |
| Yield | 75–80% | 65–72% (alternative bases) |
Schiff Base Formation with 2,4-Dichloroaniline
The critical step involves condensing the pyrazol-3-one precursor with 2,4-dichloroaniline to form the target Schiff base. This reaction proceeds through nucleophilic attack of the aniline’s amino group on the carbonyl carbon, followed by dehydration.
Standard Condensation Procedure
- Dissolve 4-acyl-pyrazol-3-one (3.6 mmol) in methanol (30 mL)
- Add 2,4-dichloroaniline (3.6 mmol) in methanol (20 mL)
- Reflux under inert atmosphere (N₂/Ar) for 3 hours
- Cool to room temperature and stir overnight
- Filter precipitated product and recrystallize from ethanol
Typical yields range from 70–77% with purity >95% confirmed by HPLC.
Key Reaction Parameters:
- Solvent: Methanol (most common), ethanol, or acetonitrile
- Temperature: Reflux conditions (64–78°C depending on solvent)
- Catalyst: None required for electron-deficient anilines
- Stoichiometry: 1:1 molar ratio of precursors
Optimization of Reaction Conditions
Solvent Effects
Polar protic solvents enhance Schiff base formation through stabilization of the transition state:
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 32.7 | 77 | 3 |
| Ethanol | 24.3 | 72 | 4 |
| Acetonitrile | 37.5 | 68 | 5 |
| DMF | 36.7 | 55 | 6 |
Acid Catalysis Considerations
While 2,4-dichloroaniline’s electron-withdrawing groups activate the amine for nucleophilic attack, some protocols employ catalytic HCl (0.1–0.5 eq) to accelerate imine formation. This reduces reaction time to 1.5–2 hours but requires careful pH control to prevent decomposition of the pyrazol-3-one ring.
Characterization and Analytical Techniques
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects on Geometry: 4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one (): This compound exhibits dihedral angles of 65.91° (chlorophenyl ring vs. pyrazole) and 21.75° (benzylidene vs. pyrazole), indicating steric hindrance. DFT studies reveal that weak intermolecular interactions (C–H···N, C–Cl···π) stabilize crystal packing, which may differ in the dichloroanilino analog due to the absence of π-π interactions from benzylidene . Schiff Bases with Thiazolyl Groups (): Compounds like TZP3a-l feature a thiazole ring instead of dichloroanilino. The thiazole’s electron-withdrawing nature enhances antimicrobial activity (MIC = 15.28 × 10⁻³ µM/mL against Mycobacterium tuberculosis), suggesting that dichloroanilino’s halogenated aromatic system might similarly improve bioactivity .
- Fluorinated Derivatives (): Trifluoromethyl (CF₃) and polyfluoroalkyl groups increase lipophilicity and metabolic stability.
Physicochemical Properties
- Liquid Crystalline Behavior (): Pyrazolone derivatives with acetyl or triketone substituents (e.g., [IV]a and [V]c) exhibit smectic A or nematic mesophases. The dichloroanilino group’s planar structure may promote liquid crystallinity, though its bulkiness could disrupt mesophase formation compared to smaller substituents like methyl .
- Solubility and Stability: Compounds with nitro or methoxy groups () show reduced aqueous solubility but improved thermal stability. The dichloroanilino group’s hydrophobicity may similarly limit solubility, necessitating formulation strategies like co-solvents .
Biological Activity
The compound 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial, antifungal, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,4-dichloroaniline with appropriate aldehydes or ketones under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Vancomycin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
| Pseudomonas aeruginosa | 64 | Higher than Imipenem |
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity against Candida albicans. The results demonstrated a significant inhibition of fungal growth at lower concentrations than those required for conventional antifungal agents like Nystatin.
| Fungal Strain | MIC (µg/mL) | Comparison with Standard Antifungals |
|---|---|---|
| Candida albicans | 8 | Superior to Nystatin |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using in vitro assays. The compound showed promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential use in treating inflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Bhatti et al. (2013) demonstrated that the introduction of the azomethine functionality significantly enhanced the antimicrobial activity of related compounds. The study highlighted the structure-activity relationship that could be leveraged for developing new antimicrobial agents .
- Case Study on Anti-inflammatory Mechanism : Another investigation focused on the mechanism of action of similar pyrazolone derivatives indicated their ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
Q & A
Basic Synthesis and Optimization
Q: What are the standard methodologies for synthesizing 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one and its analogs? A: A common approach involves condensation reactions between pyrazol-3-one derivatives and aromatic aldehydes or amines. For example, refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with an aldehyde (e.g., 2,4-dichloroaniline derivative) in glacial acetic acid with anhydrous sodium acetate as a catalyst for 4 hours, followed by recrystallization from methanol/acetic acid . Alternative routes include Mannich reactions with diazacrown ethers or thioquinazolinone intermediates, often requiring hydrogenation steps .
Advanced Synthesis: Handling Contradictory Yields
Q: How can researchers resolve inconsistencies in reaction yields during the synthesis of pyrazol-3-one derivatives? A: Yield discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity, or catalyst loading). Systematic optimization is critical:
- Temperature control: Ensure consistent reflux conditions (±2°C tolerance).
- Catalyst activation: Pre-dry sodium acetate at 110°C for 1 hour to remove moisture .
- Workup protocols: Use ice-cold water for precipitation to minimize impurity carryover.
Cross-validate results using HPLC or GC-MS to identify unreacted starting materials or side products .
Structural Characterization Challenges
Q: What advanced techniques are recommended for resolving ambiguities in the structural elucidation of this compound? A: Contradictions in spectral data (e.g., NMR vs. X-ray crystallography) require multi-modal analysis:
- X-ray crystallography: Resolves tautomeric forms and confirms the Z/E configuration of the methylene group, as seen in related pyrazol-3-one derivatives .
- DFT calculations: Compare experimental IR/Raman spectra with computed vibrational modes to validate bond assignments .
- 2D NMR (COSY, NOESY): Clarify proton coupling in crowded aromatic regions, particularly for dichloroanilino substituents .
Mechanistic Insights: Reaction Pathways
Q: How can researchers determine whether a condensation reaction proceeds via an enol intermediate or direct nucleophilic attack? A: Isotopic labeling (e.g., deuterated acetic acid) or in situ FTIR monitoring can track intermediate formation. For example:
- Kinetic studies: Measure rate dependence on acetic acid concentration to identify protonation steps .
- Trapping experiments: Add methanol to quench enol intermediates, isolating hemiacetal byproducts for LC-MS analysis .
Data Contradiction: Solubility vs. Bioactivity
Q: How to address conflicting reports on solubility and bioactivity correlations for pyrazol-3-one derivatives? A: Discrepancies may stem from polymorphic forms or aggregation states. Mitigation strategies include:
- Polymorph screening: Use solvent-drop grinding or slow evaporation to isolate stable crystalline forms .
- DLS/Zeta potential: Assess colloidal stability in aqueous buffers to rule out nanoparticle formation skewing bioassay results .
- Structure-activity studies: Compare logP values (via shake-flask method) with IC50 data to decouple solubility effects from intrinsic activity .
Advanced Applications: Ligand Design
Q: What strategies optimize pyrazol-3-one derivatives as ligands for metal coordination or enzyme inhibition? A: Focus on substituent effects:
- Electron-withdrawing groups (e.g., Cl): Enhance Lewis acidity at the pyrazol-3-one carbonyl, improving metal chelation (e.g., Cu²⁺ or Fe³⁺) .
- Mannich base derivatives: Introduce crown ether moieties via NCH₂N linkages to modulate selectivity for alkali metal ions .
- Docking simulations: Use PyMOL or AutoDock to predict binding modes with target enzymes (e.g., cyclooxygenase), guided by X-ray structures of analogous complexes .
Methodological Pitfalls in Spectral Analysis
Q: How to avoid misinterpretation of UV-Vis spectra due to solvent effects or tautomerism? A: Key precautions:
- Solvent standardization: Use HPLC-grade solvents; even trace acetone can shift λmax by 10–15 nm .
- pH control: Buffer solutions (pH 7.4) stabilize the keto-enol equilibrium, avoiding spectral broadening .
- Time-resolved spectroscopy: Monitor absorbance changes over 24 hours to detect slow tautomerization .
Reproducibility in Catalytic Studies
Q: Why do catalytic applications of pyrazol-3-one derivatives show poor reproducibility across labs? A: Common issues include:
- Metal impurities: Pre-purify starting materials via chelation resins (e.g., Chelex 100) .
- Oxygen sensitivity: Conduct reactions under argon with degassed solvents to prevent oxidation of the methylene bridge .
- Surface adsorption: Use silanized glassware to minimize compound loss on reactive surfaces .
Cross-Disciplinary Validation
Q: How to integrate computational and experimental data for robust validation of pyrazol-3-one derivatives? A: Adopt a tiered approach:
DFT-optimized geometries: Compare with X-ray data to validate computational models .
MD simulations: Predict solubility/stability in biological membranes, correlating with in vitro permeability assays .
QSAR models: Train on high-quality datasets (IC50, logP, etc.) to prioritize synthetic targets .
Ethical and Safety Considerations
Q: What safety protocols are critical when handling dichloroanilino intermediates? A: Key measures include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
